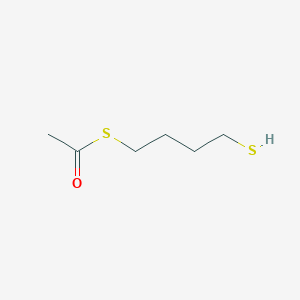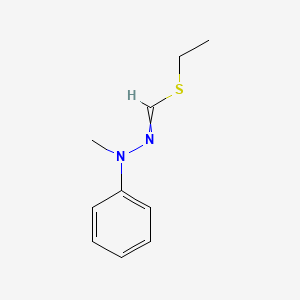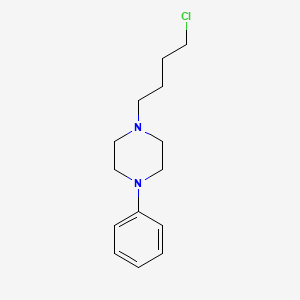
6-(9-Acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(9-Acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide is a synthetic organic compound that belongs to the class of acridine derivatives Acridine compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the acridine moiety, followed by the introduction of the amino and chloroethyl groups. Common reagents used in these reactions include acridine, chloroethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the acridine ring, potentially leading to dihydroacridine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine
In medicine, this compound may be investigated for its potential as an anticancer drug due to its ability to interfere with DNA replication and repair mechanisms.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or photostability.
Mecanismo De Acción
The mechanism of action of 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide likely involves intercalation into DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The chloroethyl group may also form covalent bonds with DNA, further enhancing its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An anticancer drug that intercalates into DNA.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
What sets 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other acridine derivatives.
Propiedades
Número CAS |
125652-31-5 |
|---|---|
Fórmula molecular |
C29H33ClN4O2 |
Peso molecular |
505.0 g/mol |
Nombre IUPAC |
6-(acridin-9-ylamino)-N-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]hexanamide |
InChI |
InChI=1S/C29H33ClN4O2/c30-17-19-34(20-21-35)23-15-13-22(14-16-23)32-28(36)12-2-1-7-18-31-29-24-8-3-5-10-26(24)33-27-11-6-4-9-25(27)29/h3-6,8-11,13-16,35H,1-2,7,12,17-21H2,(H,31,33)(H,32,36) |
Clave InChI |
CTDLRMKKYPUEBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)NC4=CC=C(C=C4)N(CCO)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)

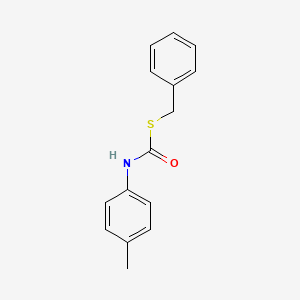


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
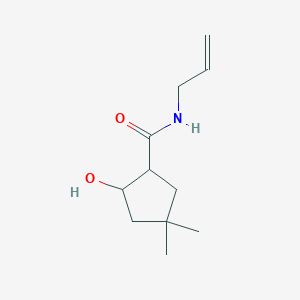

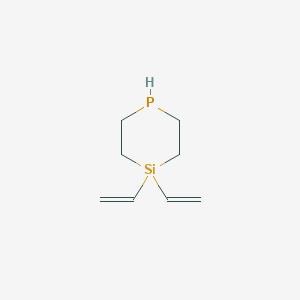
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
